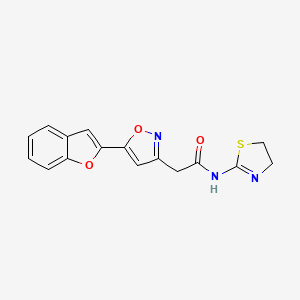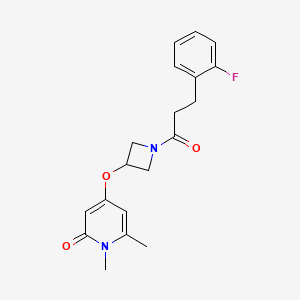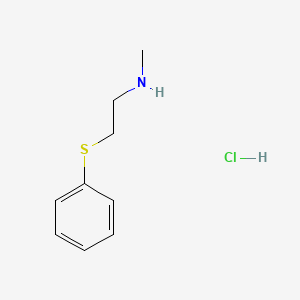
N-Methyl-2-(phenylthio)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(phenylthio)ethanamine hydrochloride, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the class of research chemicals. It is a psychoactive drug that is structurally similar to methamphetamine and amphetamine. MPA is a popular research chemical among scientists who are studying the effects of psychoactive substances on the brain and behavior.
作用机制
The exact mechanism of action of MPA is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. MPA also has affinity for the serotonin transporter, but its effect on serotonin reuptake is less potent than its effect on dopamine and norepinephrine reuptake.
Biochemical and Physiological Effects
MPA has been shown to increase locomotor activity in animals and to produce stereotypic behaviors. It has also been shown to increase dopamine and norepinephrine levels in the brain. MPA has been found to be less potent than methamphetamine in producing these effects. MPA has also been shown to have anxiogenic effects in animals, which may be related to its effects on the noradrenergic system.
实验室实验的优点和局限性
One advantage of using MPA in lab experiments is that it is a potent and selective dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for investigating the role of these neurotransmitters in behavior. However, one limitation of using MPA is that it is a relatively new research chemical, and its long-term effects on the brain and behavior are not well understood.
未来方向
There are several future directions for research on MPA. One area of research could be to investigate the long-term effects of MPA on the brain and behavior. Another area of research could be to investigate the effects of MPA on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, research could be done to investigate the potential therapeutic uses of MPA, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
In conclusion, MPA is a synthetic compound that is structurally similar to methamphetamine and amphetamine. It is a popular research chemical that is used by scientists to study the effects of psychoactive substances on the brain and behavior. MPA acts as a dopamine and norepinephrine reuptake inhibitor and has been shown to increase locomotor activity and produce stereotypic behaviors. Although there are advantages to using MPA in lab experiments, its long-term effects on the brain and behavior are not well understood. Future research on MPA could investigate its long-term effects, its effects on other neurotransmitter systems, and its potential therapeutic uses.
合成方法
MPA is synthesized by the reaction of 2-bromothiophene with methylamine and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain MPA hydrochloride. The synthesis of MPA is a complex process that requires expertise in organic chemistry.
科学研究应用
MPA is a popular research chemical that is used by scientists to study the effects of psychoactive substances on the brain and behavior. It is commonly used in animal studies to investigate the mechanisms of action of psychoactive drugs. MPA is also used in vitro studies to investigate its effects on neuronal activity and neurotransmitter release.
属性
IUPAC Name |
N-methyl-2-phenylsulfanylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDHNIDHIDTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

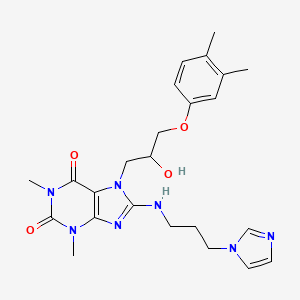
![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)
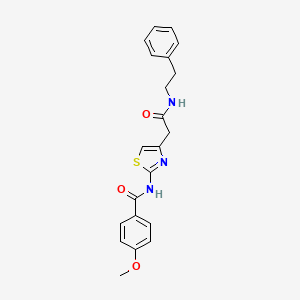
![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
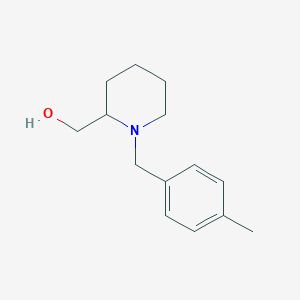
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)
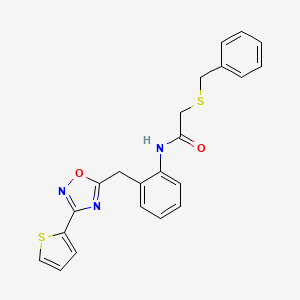
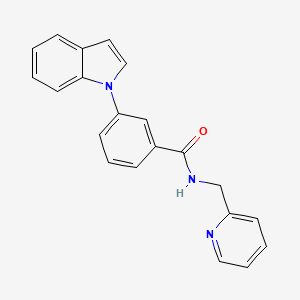
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
